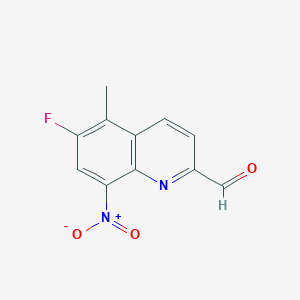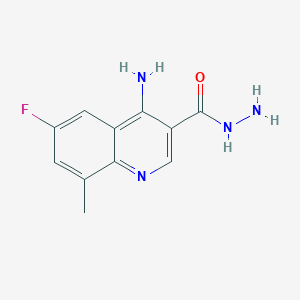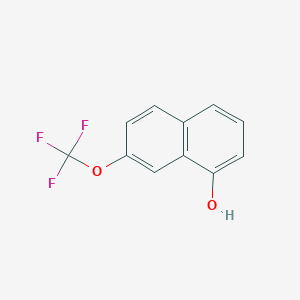
(R)-4-Amino-5-(1H-indol-3-yl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-Amino-5-(1H-indol-3-yl)pentanoic acid is a compound that belongs to the class of amino acids It features an indole ring, which is a common structural motif in many biologically active compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Amino-5-(1H-indol-3-yl)pentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole derivative.
Formation of the Amino Acid Backbone: The indole derivative is then subjected to a series of reactions to introduce the amino acid backbone. This often involves the use of protecting groups to ensure selective reactions.
Final Deprotection and Purification: The final step involves the removal of protecting groups and purification of the compound to obtain ®-4-Amino-5-(1H-indol-3-yl)pentanoic acid in its pure form.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-4-Amino-5-(1H-indol-3-yl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole ring.
Substitution: The compound can undergo substitution reactions where functional groups on the indole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives.
科学的研究の応用
®-4-Amino-5-(1H-indol-3-yl)pentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in various biological processes and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of ®-4-Amino-5-(1H-indol-3-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its biological effects.
類似化合物との比較
Similar Compounds
Tryptophan: An essential amino acid with an indole ring structure.
Serotonin: A neurotransmitter derived from tryptophan.
Melatonin: A hormone involved in regulating sleep-wake cycles, also derived from tryptophan.
Uniqueness
®-4-Amino-5-(1H-indol-3-yl)pentanoic acid is unique due to its specific structure and the presence of both an amino acid backbone and an indole ring. This combination allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications.
特性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
(4R)-4-amino-5-(1H-indol-3-yl)pentanoic acid |
InChI |
InChI=1S/C13H16N2O2/c14-10(5-6-13(16)17)7-9-8-15-12-4-2-1-3-11(9)12/h1-4,8,10,15H,5-7,14H2,(H,16,17)/t10-/m1/s1 |
InChIキー |
QJKGTQZAVYBRGG-SNVBAGLBSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](CCC(=O)O)N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![n-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B11878503.png)
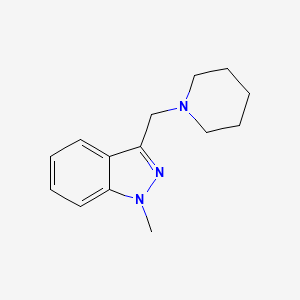
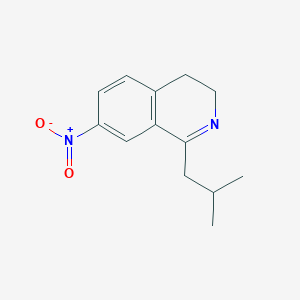

![4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11878536.png)
